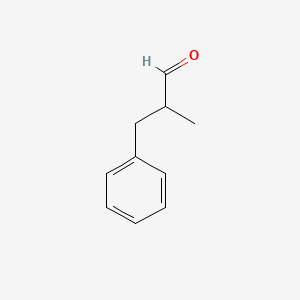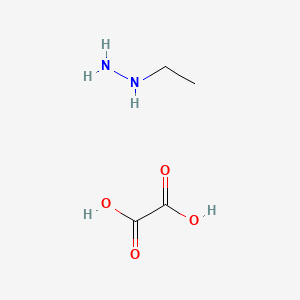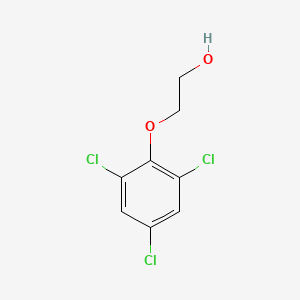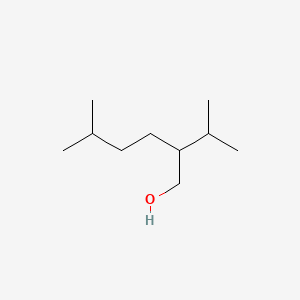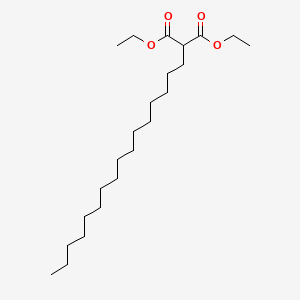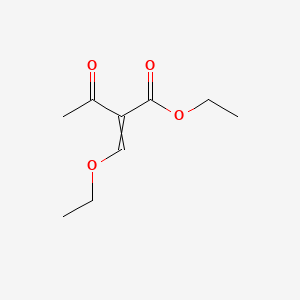
柠檬醛二乙缩醛
描述
1,1-Diethoxy-3,7-dimethylocta-2,6-diene is a monoterpenoid compound with the molecular formula C14H26O2This compound is commonly used in the fragrance and flavor industry due to its fresh and fruity scent .
科学研究应用
1,1-Diethoxy-3,7-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: Widely used in the fragrance and flavor industry to impart citrus notes to various products
作用机制
Target of Action
Citral diethyl acetal is a synthetic compound that is widely used as a flavor and fragrance agent It is known to have a citrus-like odor and flavor, suggesting that it may interact with olfactory receptors .
Mode of Action
It is known that the compound is an acetal, which is formed through a reaction involving a carbonyl compound (an aldehyde or ketone) and an alcohol . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
Given its structural similarity to citral, a compound known to have anti-inflammatory effects , it is possible that Citral diethyl acetal may also interact with inflammatory pathways.
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body
Result of Action
Given its use as a flavor and fragrance agent, it is likely that the compound interacts with olfactory receptors to produce a citrus-like scent and flavor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Citral diethyl acetal. For instance, the compound may be sensitive to prolonged exposure to moisture and will decompose on heating . Therefore, it should be stored under refrigerated temperatures and protected from moisture .
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethoxy-3,7-dimethylocta-2,6-diene is typically synthesized through the reaction of citral with ethanol in the presence of an acid catalyst. The reaction involves the formation of an acetal linkage between the citral and ethanol, resulting in the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,1-diethoxy-3,7-dimethylocta-2,6-diene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the final product .
化学反应分析
Types of Reactions
1,1-Diethoxy-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
1,1-Diethoxy-3,7-dimethylocta-2,6-diene can be compared with other similar compounds, such as:
1,1-Dimethoxy-3,7-dimethylocta-2,6-diene: Similar structure but with methoxy groups instead of ethoxy groups.
Citral: The parent compound from which 1,1-diethoxy-3,7-dimethylocta-2,6-diene is derived.
Geranyl methyl ether: Another monoterpenoid with a similar structure but different functional groups
These comparisons highlight the uniqueness of 1,1-diethoxy-3,7-dimethylocta-2,6-diene in terms of its chemical properties and applications.
属性
CAS 编号 |
7492-66-2 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
1,1-diethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3 |
InChI 键 |
NTXGFKWLJFHGGJ-UHFFFAOYSA-N |
手性 SMILES |
CCOC(/C=C(/C)\CCC=C(C)C)OCC |
SMILES |
CCOC(C=C(C)CCC=C(C)C)OCC |
规范 SMILES |
CCOC(C=C(C)CCC=C(C)C)OCC |
沸点 |
140.00 to 142.00 °C. @ 15.00 mm Hg |
密度 |
0.866 at 70 °F (NTP, 1992) - Less dense than water; will float 0.864-0.879 |
| 7492-66-2 | |
物理描述 |
Citral diethyl acetal is a clear colorless liquid. (NTP, 1992) colourless liquid with a mild, green, citrusy, herbaceous odou |
溶解度 |
less than 0.1 mg/mL at 72 °F (NTP, 1992) insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
蒸汽压力 |
19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing Citral diethyl acetal, and what are their respective advantages?
A1: Two main methods are reported for synthesizing Citral diethyl acetal:
- Using a composite supported strong acid catalyst: This method, described in [], utilizes a PhSO₃H/Na₂SO₄·CaSO₄ catalyst and achieves high yields (93-94%) with a simple one-step reaction between Citral and anhydrous ethanol. This method boasts fast reaction times and high crude product purity.
- Using a strong acidic sulfonic resin catalyst: [] details this method, which offers the benefit of a reusable catalyst without significant activity loss after repeated cycles. This method utilizes milder reaction conditions compared to the first method.
Q2: How does Citral diethyl acetal influence adipogenesis, and which genes are implicated in this process?
A2: Research suggests that Citral diethyl acetal can modulate adipogenesis, likely through multiple mechanisms. [] demonstrates that it inhibits lipid accumulation in 3T3-L1 cells, potentially by downregulating the expression of key genes involved in lipid metabolism. These genes include:
Q3: Has Citral diethyl acetal shown potential in targeting specific diseases, and what mechanisms are proposed for its action?
A3: Preliminary research indicates potential applications for Citral diethyl acetal in addressing specific diseases:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


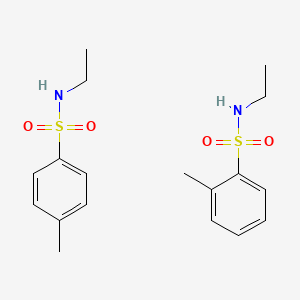
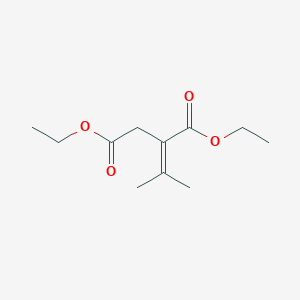
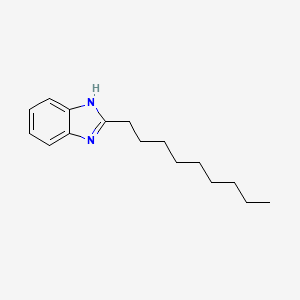

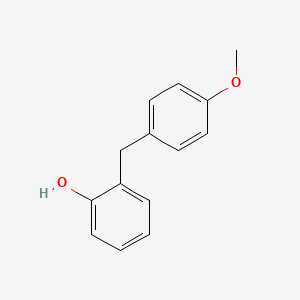
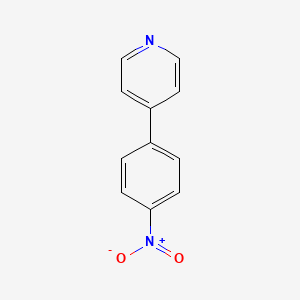
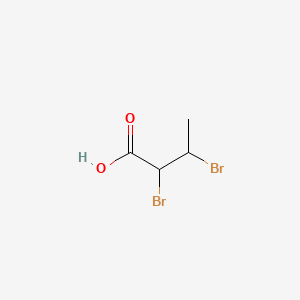
![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)
